Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d]imidazole core fused to a partially saturated cyclohexene ring. The structure includes a methyl ester group at position 6 and an isopropyl substituent at position 2 of the imidazole ring (Figure 1).
Properties
IUPAC Name |
methyl 2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)11-13-9-5-4-8(12(15)16-3)6-10(9)14-11/h7-8H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWMSRWKWTSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
Structural Overview
The compound is characterized by a five-membered imidazole ring fused with a tetrahydrobenzo structure. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 222.28 g/mol. The presence of the isopropyl group and the tetrahydro configuration contributes to its biological properties.
Medicinal Chemistry
Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate exhibits a broad spectrum of biological activities attributed to its imidazole core. Key therapeutic applications include:
-
Anticancer Activity : The compound has been explored as a potential anticancer agent. Studies have shown that it may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Cell Line IC50 (μM) Mechanism HCT-116 (Colon) 8.5 Induces apoptosis HepG2 (Liver) 9.1 Cell cycle arrest at G1 phase MCF-7 (Breast) 7.8 Inhibits proliferation - Antibacterial and Antifungal Properties : The compound has demonstrated activity against several bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:
- Studying Reaction Mechanisms : It can be used to investigate various reaction pathways due to its ability to interact with different reagents.
Industrial Applications
The compound's unique properties extend to industrial applications:
- Material Science : It is utilized in developing new materials such as polymers and catalysts due to its stability and reactivity.
Case Studies
- Anticancer Research : A study published in Pharmaceuticals evaluated the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
- Biochemical Assays : In another investigation focusing on enzyme interactions, the compound was shown to influence enzyme activity through metal ion coordination, highlighting its potential as a lead compound for drug development targeting specific enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate and its analogs:
Key Observations:
Ester vs. Carboxylic Acid: The methyl ester group (target compound) reduces polarity compared to the carboxylic acid derivative, enhancing membrane permeability but decreasing water solubility. Conversion to the acid form (e.g., via hydrolysis) could modulate bioavailability .
Counterion Impact :
- Hydrochloride salts (e.g., and ) improve crystallinity and solubility in polar solvents, making them favorable for pharmaceutical formulations.
- Sulfate salts () further enhance hydrophilicity but may introduce challenges in stability under acidic conditions .
Alkyl Ester Variations :
- Replacing the methyl ester with an ethyl group () marginally increases lipophilicity (logP), which could affect pharmacokinetic properties such as tissue distribution .
Biological Activity
Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molar Mass : 222.28 g/mol
- Density : 1.137 g/cm³ (predicted)
- Boiling Point : 399.2 °C (predicted)
- pKa : 14.96 (predicted)
The biological activity of this compound is primarily attributed to its imidazole core, which allows for interactions with various biological targets. These interactions often influence multiple signaling pathways and cellular processes.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
-
Antitumor Activity :
- Studies have shown that related imidazole derivatives can inhibit farnesyltransferase (FT), a critical enzyme in the post-translational modification of proteins involved in cancer progression .
- The compound's structure suggests potential efficacy against tumor cells, with preliminary results indicating cytotoxic effects in vitro.
- Antiviral Properties :
- Anticonvulsant Effects :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-methyl-2-propyl-6-benzimidazolecarboxylate | C₁₂H₁₈N₂O₂ | Different biological activity profiles due to structural variations |
| 4-Methylimidazole | C₄H₆N₂ | Simpler structure; primarily used in food chemistry |
| Benzimidazole | C₇H₆N₂ | Basic structure; serves as a scaffold for many pharmaceuticals |
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
-
Inhibition Studies :
- In vitro studies have demonstrated that derivatives with similar structures exhibit significant inhibition of cancer cell proliferation at low micromolar concentrations.
-
Pharmacological Profiles :
- Investigations into the pharmacokinetics and pharmacodynamics are ongoing to determine the therapeutic window and safety profile of this compound.
-
Synthesis and Yield :
- Efficient synthetic routes have been developed to produce this compound with high yields and purity. This is crucial for further biological testing and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
